molecular formula C9H21O3Si B1590940 Tris[(propan-2-yl)oxy]silyl CAS No. 6675-79-2

Tris[(propan-2-yl)oxy]silyl

Cat. No. B1590940
CAS RN: 6675-79-2
M. Wt: 205.35 g/mol
InChI Key: ZPDGWUWPXOBCRI-UHFFFAOYSA-N
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Description

Tris[(propan-2-yl)oxy]silyl is a chemical compound . It is also known as Triisopropoxysilane .


Synthesis Analysis

The synthesis of compounds similar to Tris[(propan-2-yl)oxy]silyl has been reported in the literature. For instance, a study described the preparation of silicone modified polyurethane acrylates using multi-hydroxyalkyl silicone (MI-III) with tris(trimethylsiloxy)silyl propyl side groups .


Chemical Reactions Analysis

The trimethylsilyl group, which is structurally similar to Tris[(propan-2-yl)oxy]silyl, is known to be used in various chemical reactions. For example, chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .


Physical And Chemical Properties Analysis

The boiling point of Triisopropoxysilane, a compound similar to Tris[(propan-2-yl)oxy]silyl, is reported to be 180.1±9.0 °C at 760 mmHg . The surface aggregation of tris(trimethylsiloxy)silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .

Scientific Research Applications

Application in Textile Treatment

  • Scientific Field : Polymer Chemistry and Textile Engineering .
  • Summary of the Application : Tris[(propan-2-yl)oxy]silyl is used in the modification of polyurethane acrylates, which are then applied in textile treatment . The modified polyurethane acrylates can transform ordinary cotton textiles into hydrophobic and oleophilic textiles .
  • Methods of Application or Experimental Procedures : Three series of silicone modified polyurethane acrylate (SPUA) prepolymers were prepared from dicyclohexylmethane-4, 4′-diisocyanate (HMDI), PPG1000, triethylene glycol (TEG), 2-hydroxyethyl acrylate (HEA), and multi-hydroxyalkyl silicone (MI-III) with tris[(propan-2-yl)oxy]silyl propyl side groups . The structures were confirmed by 1H NMR, 13C NMR, and Fourier transformed infrared (FTIR) analysis, and SPUA films were obtained by UV curing .
  • Results or Outcomes : The surface aggregation of tris[(propan-2-yl)oxy]silyl propyl groups could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties . The treated cotton textiles could efficiently separate the oil/water mixture, such as n-hexane, cyclohexane, or methylbenzene with water .

Application in Organic Chemistry

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : Tris[(propan-2-yl)oxy]silyl, also known as tris(trimethylsilyl)silane, is used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
  • Methods of Application or Experimental Procedures : Tris(trimethylsilyl)silane is used in radical reactions . Initially, tris(trimethylsilyl)silane radicals are generated by some initiation process. In the propagation steps, the removal of the functional group in the organic substrate takes place by action of tris(trimethylsilyl)silane radical via a reactive intermediate or a transition state . A site-specific radical is generated, which then reacts with tris(trimethylsilyl)silane and gives the reduced product, together with fresh tris(trimethylsilyl)silane radicals to reinitiate the chain .
  • Results or Outcomes : The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

properties

InChI

InChI=1S/C9H21O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDGWUWPXOBCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557852
Record name Tris[(propan-2-yl)oxy]silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropoxysilane

CAS RN

6675-79-2
Record name Tris[(propan-2-yl)oxy]silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6675-79-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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